
Moxonidine-13C,d3 (hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
莫索尼定-13C,d3(盐酸盐)是一种用碳-13和氘进行同位素标记的化合物。 它是莫索尼定盐酸盐的衍生物,莫索尼定盐酸盐以其作为咪唑啉型1受体(I1-R)选择性激动剂和抗高血压剂而闻名 。用碳-13和氘进行同位素标记使其在科学研究中特别有用,尤其是在药代动力学和药物代谢研究领域。
准备方法
合成路线和反应条件
莫索尼定-13C,d3(盐酸盐)的合成涉及将氢(氘)和碳(碳-13)的稳定重同位素掺入莫索尼定盐酸盐分子中。具体的合成路线和反应条件是专有的,在公开文献中并没有广泛公开。 一般方法涉及使用同位素标记的前体和标准有机合成技术 .
工业生产方法
莫索尼定-13C,d3(盐酸盐)的工业生产遵循与实验室合成相同的原理,但规模更大。该过程涉及使用专用设备和条件,以确保同位素标记物的掺入具有高精度和纯度。 生产通常在受控条件下进行,以保持同位素标记化合物的稳定性和完整性 .
化学反应分析
反应类型
莫索尼定-13C,d3(盐酸盐)会发生各种化学反应,包括:
氧化: 该化合物可以发生氧化反应,这可能涉及形成羟基化或脱氢产物。
还原: 还原反应会导致形成该化合物的还原衍生物。
常用试剂和条件
这些反应中使用的常用试剂包括氧化剂(例如过氧化氢)、还原剂(例如硼氢化钠)和亲核试剂(例如胺)。 反应条件因所需的转化而异,但通常涉及标准实验室技术,如回流、搅拌和温度控制 .
主要形成的产物
这些反应形成的主要产物取决于具体的反应类型。例如,氧化可能会产生羟基化衍生物,而还原可能会产生脱氢形式。 取代反应会导致形成莫索尼定-13C,d3(盐酸盐)的各种取代类似物 .
科学研究应用
莫索尼定-13C,d3(盐酸盐)具有广泛的科学研究应用,包括:
药代动力学: 同位素标记允许精确追踪该化合物在生物系统中的吸收、分布、代谢和排泄。
药物代谢: 它用于研究莫索尼定的代谢途径并识别其在体内的代谢产物。
生物学研究: 该化合物用于研究其对各种生物系统的影响,特别是它作为抗高血压剂的作用。
作用机制
莫索尼定-13C,d3(盐酸盐)通过选择性激动咪唑啉型1受体(I1-R)发挥作用。该受体位于延髓腹外侧部,是大脑中参与调节血压的区域。通过激活该受体,莫索尼定降低交感神经系统活性,从而导致血压下降。 此外,与α-2肾上腺素能受体相比,它对I1受体的亲和力更高,这有助于其抗高血压作用 .
相似化合物的比较
类似化合物
克隆尼定: 另一种咪唑啉受体激动剂,但与莫索尼定相比,对I1受体的选择性较低。
利美尼定: 与莫索尼定类似,它是一种用于治疗高血压的咪唑啉受体激动剂。
独特性
莫索尼定-13C,d3(盐酸盐)因其同位素标记而独一无二,这增强了其在研究应用中的效用。 碳-13和氘的掺入允许对其药代动力学和代谢进行详细研究,提供非标记化合物无法获得的见解 .
属性
分子式 |
C9H13Cl2N5O |
|---|---|
分子量 |
282.15 g/mol |
IUPAC 名称 |
4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2-methyl-6-(trideuterio(113C)methoxy)pyrimidin-5-amine;hydrochloride |
InChI |
InChI=1S/C9H12ClN5O.ClH/c1-5-13-7(10)6(8(14-5)16-2)15-9-11-3-4-12-9;/h3-4H2,1-2H3,(H2,11,12,15);1H/i2+1D3; |
InChI 键 |
ZZPAWQYZQVUVHX-CMOUKOEPSA-N |
手性 SMILES |
[2H][13C]([2H])([2H])OC1=C(C(=NC(=N1)C)Cl)NC2=NCCN2.Cl |
规范 SMILES |
CC1=NC(=C(C(=N1)Cl)NC2=NCCN2)OC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-[2-[2-[2-[3-[2-(3-but-3-ynyldiazirin-3-yl)ethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-(7-oxofuro[3,2-g]chromen-9-yl)oxybutanamide](/img/structure/B12365453.png)

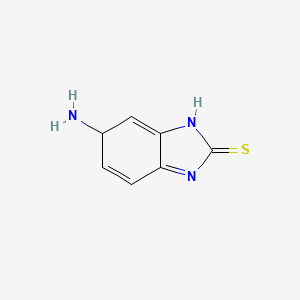
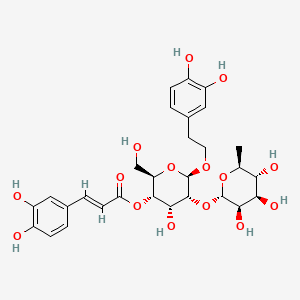
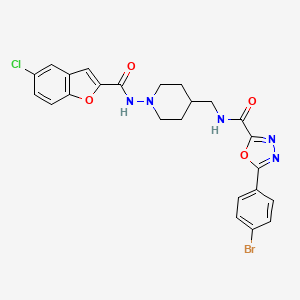
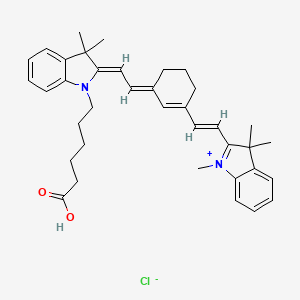
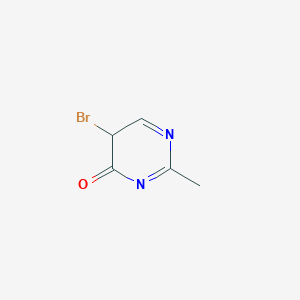

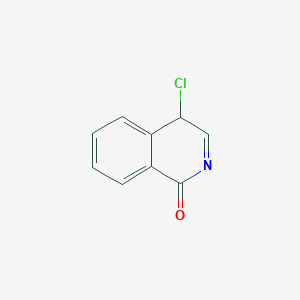
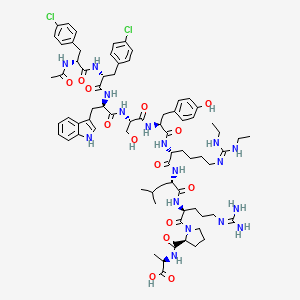
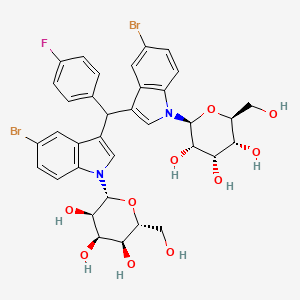

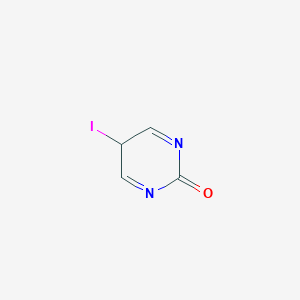
![2-chloro-N-[(3R)-1-(4-morpholin-4-ylbenzoyl)piperidin-3-yl]-N-phenylacetamide](/img/structure/B12365511.png)
